molecular formula C15H14ClN3 B1451605 7-Chloro-2,5-dimethyl-3-(2-methylphenyl)pyrazolo[1,5-a]pyrimidine CAS No. 1204296-64-9

7-Chloro-2,5-dimethyl-3-(2-methylphenyl)pyrazolo[1,5-a]pyrimidine

Cat. No. B1451605
M. Wt: 271.74 g/mol
InChI Key: PSWFLQZVPQVTET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“7-Chloro-2,5-dimethyl-3-(2-methylphenyl)pyrazolo[1,5-a]pyrimidine” is a chemical compound with the molecular formula C15H14ClN3. It has a molecular weight of 271.74 g/mol . This compound is used for research purposes .


Synthesis Analysis

While specific synthesis details for this compound were not found, pyrazolo[1,5-a]pyrimidines can be synthesized from the appropriate methyl ketone . A family of 7-substituted 2-methylpyrazolo[1,5-a]pyrimidines was synthesized by a two-step synthesis sequence starting from the appropriate methyl ketone .


Molecular Structure Analysis

The molecular structure of “7-Chloro-2,5-dimethyl-3-(2-methylphenyl)pyrazolo[1,5-a]pyrimidine” consists of 15 carbon atoms, 14 hydrogen atoms, 1 chlorine atom, and 3 nitrogen atoms .

Scientific Research Applications

Synthetic Approaches and Chemical Properties

  • Innovative Synthesis Methods : Research has explored novel routes for synthesizing pyrazolo[1,5-a]pyrimidines, including the compound . These methods involve reactions with heterocyclic amidines, leading to the creation of new azolo[1,5-a]pyrimidine derivatives among other heterocyclic compounds, indicating a wide range of chemical versatility and potential for generating diverse molecular entities for various scientific applications (Elmaati, 2002).

  • Regioselective Synthesis : Studies have reported on the regioselective synthesis of 7-substituted pyrazolo[1,5-a]pyrimidine-3-carboxamides, highlighting techniques to achieve specific substitutions on the pyrazolo[1,5-a]pyrimidine scaffold, which could be crucial for tailoring the compound for particular scientific or pharmaceutical applications (Drev et al., 2014).

Biological Applications and Interactions

  • Antibacterial Activity and Protein Binding : Certain pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and found to exhibit antibacterial activity. Their interactions with plasma proteins such as bovine serum albumin (BSA) were studied, revealing insights into how these compounds might interact with biological systems, potentially informing their development as therapeutic agents (He et al., 2020).

Structural Analysis and Characterization

  • Molecular Structure and Interaction Studies : X-ray diffractometry and theoretical studies have been conducted to elucidate the molecular structures of pyrazolo[1,5-a]pyrimidine derivatives. These studies provide detailed insights into the compounds' crystal packing, inter- and intramolecular interactions, which are essential for understanding their chemical properties and potential applications in materials science or drug design (Frizzo et al., 2009).

properties

IUPAC Name

7-chloro-2,5-dimethyl-3-(2-methylphenyl)pyrazolo[1,5-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN3/c1-9-6-4-5-7-12(9)14-11(3)18-19-13(16)8-10(2)17-15(14)19/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSWFLQZVPQVTET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=C3N=C(C=C(N3N=C2C)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chloro-2,5-dimethyl-3-(2-methylphenyl)pyrazolo[1,5-a]pyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 5
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